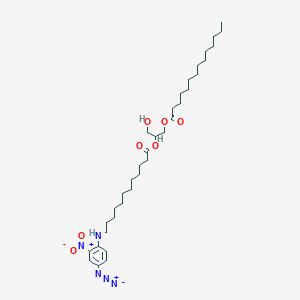
Azido-dag
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol is a complex organic compound known for its unique chemical structure and reactivity. This compound features an azido group, a nitrophenyl group, and a myristoylglycerol backbone, making it a versatile molecule in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol typically involves multiple steps, starting with the preparation of the azido-nitrophenyl intermediate. This intermediate is then reacted with aminododecanoyl chloride under controlled conditions to form the aminododecanoyl derivative. Finally, this derivative is coupled with myristoylglycerol using standard esterification techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process includes rigorous purification steps such as chromatography and recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitrene intermediates.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Formation of nitrene intermediates.
Reduction: Conversion of the nitrophenyl group to an amino group.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol has diverse applications in scientific research:
Chemistry: Used as a photoaffinity labeling reagent to study molecular interactions.
Biology: Employed in the identification of membrane proteins and their binding sites.
Medicine: Investigated for its potential in drug delivery systems and targeted therapy.
Industry: Utilized in the development of novel materials and chemical sensors.
Mécanisme D'action
The compound exerts its effects primarily through the formation of highly reactive nitrene intermediates upon photolysis. These intermediates can covalently bind to nearby molecules, making it a powerful tool for studying molecular interactions. The molecular targets include proteins and nucleic acids, and the pathways involved often relate to signal transduction and cellular communication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate
- N-(4-Azido-2-nitrophenyl)-12-aminododecanoyl-coenzyme A
Uniqueness
2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol is unique due to its combination of an azido group, a nitrophenyl group, and a myristoylglycerol backbone. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in different fields.
Propriétés
Numéro CAS |
107141-10-6 |
|---|---|
Formule moléculaire |
C35H59N5O7 |
Poids moléculaire |
661.9 g/mol |
Nom IUPAC |
[2-[12-(4-azido-2-nitroanilino)dodecanoyloxy]-3-hydroxypropyl] tetradecanoate |
InChI |
InChI=1S/C35H59N5O7/c1-2-3-4-5-6-7-8-10-13-16-19-22-34(42)46-29-31(28-41)47-35(43)23-20-17-14-11-9-12-15-18-21-26-37-32-25-24-30(38-39-36)27-33(32)40(44)45/h24-25,27,31,37,41H,2-23,26,28-29H2,1H3 |
Clé InChI |
QNZFHQUHYBMOBB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-] |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-] |
Synonymes |
2-(12-(N-(4-azido-2-nitrophenyl))aminododecanoyl)-1-myristoyl-sn-glycerol 2-(12-(N-(4-azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol azido-DAG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















